Oxepin epoxide

Description

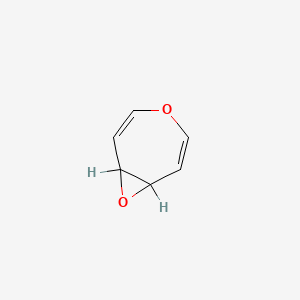

Structure

2D Structure

3D Structure

Properties

CAS No. |

52748-31-9 |

|---|---|

Molecular Formula |

C6H6O2 |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

4,8-dioxabicyclo[5.1.0]octa-2,5-diene |

InChI |

InChI=1S/C6H6O2/c1-3-7-4-2-6-5(1)8-6/h1-6H |

InChI Key |

AYOXANKVWRPSRJ-UHFFFAOYSA-N |

SMILES |

C1=COC=CC2C1O2 |

Canonical SMILES |

C1=COC=CC2C1O2 |

Synonyms |

2,3-epoxyoxepin oxepin epoxide |

Origin of Product |

United States |

Mechanistic Investigations of Oxepin Epoxide Reactivity

Valence Tautomerism Between Arene Oxides and Oxepin (B1234782) Systems

Arene oxides, such as benzene (B151609) oxide, are known to exist in a dynamic valence tautomeric equilibrium with their seven-membered ring oxepin forms wikipedia.orgresearchgate.netnih.gov. This equilibrium involves a rapid interconversion between the cyclic epoxide structure and the oxepin. Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in characterizing this rapid equilibrium researchgate.netresearchgate.net. At cryogenic temperatures, studies conducted in inert matrices have revealed that this interconversion can proceed via a rare heavy-atom tunneling process, highlighting the role of quantum mechanical effects in their dynamics researchgate.netnih.gov. In nonpolar environments, oxepins are generally observed to be slightly more stable than their arene oxide counterparts, a finding supported by computational analyses researchgate.netnih.gov. However, this relative stability can be influenced by solvent effects, with interactions such as hydrogen or halogen bonding capable of shifting the equilibrium position nih.gov. Arene oxides themselves are often characterized by their inherent instability, being prone to spontaneous researchgate.netvaia.com-hydride migration, a process known as the NIH shift, which leads to the formation of more stable phenolic compounds nih.gov. This inherent reactivity contributes to the transient nature of isolated arene oxides and influences the observed equilibrium. The benzene oxide-oxepin equilibrium is particularly significant in the metabolic pathways of aromatic compounds like benzene, both in biological systems and in atmospheric chemistry researchgate.netnih.govnih.gov.

The position of the valence tautomeric equilibrium between arene oxides and oxepins can be significantly influenced by the nature and placement of substituents on the aromatic ring researchgate.net. Substituents can alter the electronic distribution within the molecule, thereby affecting the relative stability of the arene oxide and oxepin forms researchgate.net. For example, steric repulsion from substituents can favor the oxepin tautomer over the arene oxide form nih.gov. Furthermore, solvent polarity and specific solvent-solute interactions, such as hydrogen bonding or halogen bonding, can also impact the tautomeric preference by differentially stabilizing one tautomer over the other nih.gov.

The interconversion between arene oxide and oxepin tautomers is governed by specific kinetic and thermodynamic parameters. For the benzene oxide-oxepin system, experimental studies have provided important quantitative data regarding this isomerization.

Data Table 1: Kinetic and Thermodynamic Parameters of Benzene Oxide-Oxepin Tautomerism

| Parameter | Value | Notes |

| Activation Energy (Oxide → Oxepin) | 9.1 kcal/mol | researchgate.netresearchgate.net |

| Activation Energy (Oxepin → Oxide) | 7.2 kcal/mol | researchgate.netresearchgate.net |

| ΔG° (Oxepin more stable) | ~+0.3 kcal/mol | Experimental value researchgate.net |

| ΔG° (Oxepin more stable) | -2.9 to -11.4 kcal/mol | Calculated values researchgate.net |

| Rate Constant (Tunneling, 3 K) | 5.3 x 10⁻⁵ s⁻¹ | Rearrangement from benzene oxide to oxepin researchgate.netnih.gov |

Epoxide Ring-Opening Reactions

The reactivity of epoxides, including arene oxides, is predominantly characterized by ring-opening reactions, primarily driven by nucleophilic attack wikipedia.org. The inherent strain within the three-membered epoxide ring provides a substantial driving force for these transformations libretexts.org.

In general, the nucleophilic ring opening of epoxides often proceeds via an SN2-like mechanism libretexts.orgkhanacademy.org. This pathway involves the nucleophile attacking one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond and the formation of an alkoxide intermediate libretexts.org. For terminal or sterically unbiased epoxides, the nucleophile typically attacks the less sterically hindered carbon atom, ensuring regioselectivity libretexts.orgkhanacademy.orgrsc.org. In the context of arene oxides, nucleophilic attack can lead to the formation of trans-dihydrodiol derivatives nih.gov. For instance, benzofuran (B130515) oxides demonstrate this reactivity, undergoing nucleophilic attack by species such as water, ammonia, or acetic acid, resulting in ring-opened products mdpi.com. As previously mentioned, arene oxides are inherently unstable and can undergo spontaneous rearrangements, such as the NIH shift, to form phenols nih.gov. This inherent reactivity can compete with or influence the outcome of deliberate nucleophilic ring-opening reactions. Recent advancements have also shown that catalyst-controlled regioselectivity is achievable in the nucleophilic ring opening of epoxides, even for substrates that are not sterically biased, by utilizing specific ligand designs on metal catalysts rsc.org.

Acid catalysis significantly enhances the reactivity of epoxides towards ring opening. The mechanism typically begins with the protonation of the epoxide oxygen atom by an acid vaia.comlibretexts.orgresearchgate.net. This protonation converts the oxygen into a better leaving group and increases the electrophilicity of the epoxide carbons vaia.comlibretexts.org. Following protonation, the activated epoxide is susceptible to nucleophilic attack. The nature of the nucleophile and the reaction conditions dictate the specific pathway. In aqueous acidic conditions, water acts as the nucleophile, leading to the formation of a 1,2-diol product after deprotonation libretexts.orgresearchgate.net. For asymmetric epoxides, acid catalysis can promote reactions with significant SN1 character libretexts.org. This means that the carbon-oxygen bond cleavage can proceed to a greater extent before nucleophilic attack, leading to the formation of a carbocation intermediate. This carbocation is stabilized by alkyl substituents through hyperconjugation, directing the nucleophilic attack preferentially to the more substituted epoxide carbon vaia.comlibretexts.org. Arene oxides, when subjected to acidic conditions, can undergo ring opening to yield phenols nih.govvaia.com. This process is often viewed as a dearomatization-rearomatization sequence. Interestingly, studies have noted that the rate of acid-catalyzed ring opening for arene oxides can be slower than expected when compared to the dehydration of similar alcohol precursors, such as "2,4-cyclohexadienol" vaia.com. This observation has been attributed to factors such as the relative stability of the carbocation intermediates formed or the efficiency of the dehydration process itself vaia.com.

Compound List

Arene oxide

Benzene

Benzene oxide

Benzofuran

Benzofuran oxide

Benzopyrene

Benzothiophene S-oxide

(+)-benzo[a]pyrene-7,8-epoxide

1,2-dihydroxydihydronaphthalene

2,4-cyclohexadienol

2,7-dimethyloxepin

2,3-epoxyoxepin

4,5-benzoxepin

4-phenyl-1,2,4-triazoline-3,5-dione (B120352)

4-pentafluorophenyl-1,2,4-triazoline-3,5-dione

(E,E)-muconaldehyde

(E,Z)-muconaldehyde

(Z,Z)-muconaldehyde

Muconaldehyde

Naphthalene

Naphthalene-1,2-oxide

Oxepin

Oxepin epoxide (general term referring to the arene oxide-oxepin system)

Phenol

Salicylaldehyde

t-butylbenzene

Pericyclic Reactions and Rearrangements

Electrocyclic Ring Transformations

Electrocyclic reactions are a class of concerted pericyclic reactions that involve the formation or breaking of sigma bonds through the redistribution of pi electrons within a conjugated system, leading to the formation or opening of a ring uomustansiriyah.edu.iq. For oxepin derivatives, a significant example of an electrocyclic transformation is the rapid equilibrium observed between arene oxides and their corresponding oxepin tautomers. This interconversion is typically facilitated by a disrotatory electrocyclic ring opening of the arene oxide to form the oxepin researchgate.netresearchgate.net.

The benzene oxide-oxepin equilibrium exemplifies this phenomenon. Benzene oxide, a bicyclic structure, readily rearranges to its valence tautomer, oxepin, via a 6π electrocyclic ring opening. This equilibrium is influenced by substitution patterns and temperature, with the oxepin form often being more stable at room temperature researchgate.netresearchgate.net. While direct electrocyclic transformations of compounds explicitly named "this compound" are less commonly detailed, the reactivity of "2,3-epoxyoxepins," which are intermediates derived from oxepins, involves ring-opening processes that can be considered as transformations of the epoxide moiety, sometimes leading to further rearrangements mdpi.comnih.gov.

Cycloaddition Chemistry Involving this compound Intermediates

Cycloaddition reactions are fundamental in organic synthesis, involving the formation of cyclic compounds through the concerted addition of two or more unsaturated molecules uomustansiriyah.edu.iq. Oxepins themselves can participate in cycloaddition reactions, often acting as dienes or dienophiles. For instance, oxepins have been shown to engage in Diels-Alder reactions, a type of [4+2] cycloaddition, with electron-deficient partners researchgate.net.

When considering "this compound" intermediates, which could encompass epoxyoxepins or epoxides that can lead to oxepin structures, their participation in cycloadditions is also notable. Epoxides, in general, are versatile substrates for cycloaddition reactions, and specific examples involving oxepin-related structures or transformations are key to understanding their reactivity profile.

[3+2] Cycloaddition Pathways

A significant class of cycloaddition reactions involving epoxides is the formal [3+2] cycloaddition with alkenes, typically catalyzed by Lewis acids. This reaction pathway leads to the formation of five-membered heterocyclic rings, such as tetrahydrofurans. The mechanism generally involves the activation of the epoxide by the Lewis acid, followed by the nucleophilic attack of the alkene on the activated epoxide. This initial step generates a carbocation intermediate, which then undergoes intramolecular cyclization via attack of the epoxide oxygen onto the carbocation, forming the tetrahydrofuran (B95107) ring nih.govmdpi.com.

Table 1: Formal [3+2] Cycloaddition of Epoxides with Alkenes

| Reactant 1 (Epoxide) | Reactant 2 (Alkene) | Catalyst | Product Type | Selectivity (Stereoisomers) | Reference |

| Methyl isoeugenol (B1672232) oxide | β-methyl styrene (B11656) | BF₃ (30 mol%) | Tetrahydrofurans | 7:3 mixture of 1a and 2a | nih.govmdpi.com |

| Methyl isoeugenol oxide | Styrene | BF₃ (30 mol%) | Tetrahydrofurans | Equimolecular mixture of 3 isomers | nih.govmdpi.com |

The reaction between methyl isoeugenol oxide and β-methyl styrene, for example, under boron trifluoride catalysis, yields a mixture of stereoisomeric tetrahydrofurans, with one isomer predominating nih.govmdpi.com.

Selective Adduct Formation

The regioselectivity and stereoselectivity of cycloaddition reactions involving epoxides and oxepin-related structures are critical aspects of their synthetic utility. In the formal [3+2] cycloaddition of epoxides with alkenes, the regiochemical outcome is often dictated by the stability of the carbocation intermediate formed after the initial nucleophilic attack by the alkene. The stereochemical outcome is influenced by the concerted nature of the ring closure and the steric interactions between the reactants nih.govmdpi.com.

For instance, the reaction of methyl isoeugenol oxide with β-methyl styrene resulted in a 7:3 ratio of stereoisomers, indicating a preference for a particular stereochemical pathway during the cyclization step nih.govmdpi.com. Factors such as the nature of the Lewis acid catalyst, the electronic properties of the epoxide and alkene, and steric hindrance play crucial roles in determining the selectivity of adduct formation. Other cycloaddition reactions involving epoxide moieties, such as those with naphthalene-1,4-epoxide, have also demonstrated selectivity, with exo-addition often being favored researchgate.netresearchgate.net.

Table 2: Diels-Alder Reactions of Oxepins

| Oxepin Substrate | Dienophile | Product Type | Reaction Type | Reference |

| Oxepin (1) | Tetrazine (3) | Dihydrooxepino[4,5-d]pyridazine (5) | [2+4] Cycloaddition | researchgate.net |

| Oxepin (1) | Tetrazine (3) | Phthalazine (9) | [6+4] Cycloaddition | researchgate.net |

| 2,7-Dimethyloxepin (15) | Tetrazine (3) | Products (16) | [2+4] Cycloaddition | researchgate.net |

| 2,7-Dimethyloxepin (15) | Triazine (12) | Products (16) | [2+4] Cycloaddition | researchgate.net |

| 2,7-Dimethyloxepin (15) | Triazine (12) | Products (20) | [2+4] Cycloaddition | researchgate.net |

Oxepins themselves can act as dienophiles in Diels-Alder reactions with electron-deficient partners like tetrazines and triazines, forming various heterocyclic adducts researchgate.net. These reactions highlight the diene-like character of the oxepin ring system in specific cycloaddition contexts.

Compound List:

Oxepin

Benzene oxide

2,3-Epoxyoxepin

Methyl isoeugenol oxide

β-methyl styrene

Tetrahydrofurans

Naphthalene-1,4-epoxide

Tetrazine

Triazine

Dihydrooxepino[4,5-d]pyridazine

Phthalazine

2,7-Dimethyloxepin

Advanced Theoretical and Computational Studies of Oxepin Epoxide Systems

Application of Quantum Chemical Methodologies

A variety of quantum chemical methods are utilized to model the electronic structure, geometries, and energies of oxepin (B1234782) epoxide compounds and their reaction intermediates.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its balance of accuracy and computational efficiency. Various DFT functionals, such as B3LYP, M06-2X, and PBE, coupled with different basis sets (e.g., 6-31G(d,p), 6-311G(2df,2p)), are routinely employed to optimize the geometries of ground states, intermediates, and transition states within oxepin epoxide systems. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecular structures and their relative stabilities nih.govacs.orgacs.orgresearchgate.netmdpi.comresearchgate.netchemrxiv.orgkoreascience.krresearchgate.netaps.orgresearchgate.netdiva-portal.orgacs.org. For instance, DFT studies have been used to determine that in the toluene (B28343) 1,2-epoxide/2-methyloxepin system, the 2-methyloxepin isomer is more stable than toluene 1,2-epoxide by approximately 2.4 kcal/mol nih.govacs.orgacs.org. Furthermore, DFT has been applied to map the potential energy surfaces of various transformations, identifying key stationary points that govern reaction pathways acs.orgmdpi.comchemrxiv.orgresearchgate.net.

To validate DFT results and achieve higher accuracy, high-level ab initio methods such as Coupled Cluster Singles Doubles and Triples (CCSD(T)), Møller-Plesset perturbation theory (MP2), and Quadratic Configuration Interaction (QCI) are often employed. These methods are computationally more demanding but provide more reliable energetics, especially for critical transition states and reaction barriers mdpi.comresearchgate.netchemrxiv.orgresearchgate.netrsc.orgosti.govresearchgate.netnih.govresearchgate.net. For example, CCSD(T) calculations have been used to benchmark DFT results for the interconversion of epoxides and oxepins, yielding more precise energy values for transition states and relative stabilities rsc.org. Similarly, MP2 and CCSD(T) calculations have been instrumental in studying the tautomerism of benzene (B151609) oxide and oxepin systems, providing accurate energy differences and activation barriers for these processes acs.orgresearchgate.netcollectionscanada.gc.ca. These high-level calculations serve as benchmarks, guiding the selection and parameterization of more efficient DFT methods for larger or more complex systems.

Elucidation of Reaction Mechanisms and Transition States

Understanding the step-by-step progression of chemical reactions involving oxepin epoxides requires detailed mapping of their potential energy surfaces and identification of transition states.

The construction of Potential Energy Surfaces (PES) is fundamental to visualizing and analyzing reaction mechanisms. Computational studies systematically map these surfaces to identify all relevant minima (reactants, intermediates, products) and saddle points (transition states) that connect them fiveable.meuni-leipzig.de. For this compound systems, this involves tracing pathways for processes such as isomerization, ring-opening, epoxidation, and reactions with other species like hydroxyl radicals nih.govacs.orgacs.orgmdpi.comrsc.orgosti.govnih.gov. For instance, the reaction of OH radicals with toluene 1,2-epoxide/2-methyloxepin involves the localization of pre-reactive complexes and transition states, which are crucial for accurately predicting reaction rates nih.govacs.orgacs.org. Similarly, the interconversion between epoxide and oxepin forms has been studied by mapping the PES, revealing the energetic profiles of these transformations acs.orgrsc.org.

A key output of these computational studies is the quantitative determination of activation energies (energy barriers) and reaction energies (enthalpies or free energies of reaction). These values are critical for predicting reaction rates and thermodynamic favorability. For example, the activation energy for the C-O bond fission in transoid-2,3-epoxyoxepin, leading to muconaldehyde, has been calculated to be approximately 16.5 kcal/mol, indicating a very short half-life for this intermediate osti.govnih.gov. The relative stability between isomers, such as the 2.4 kcal/mol difference between 2-methyloxepin and toluene 1,2-epoxide, is also derived from these energy calculations nih.govacs.orgacs.org. Such data allows for direct comparison with experimental results and provides a basis for understanding selectivity in chemical processes.

Kinetic and Thermodynamic Analyses of this compound Processes

The integration of calculated energies and mechanistic pathways allows for comprehensive kinetic and thermodynamic analyses of this compound transformations.

Kinetic studies often involve calculating rate constants using methods like Transition State Theory (TST) or its variations, based on the determined activation energies and pre-exponential factors. For the reaction of OH radicals with toluene 1,2-epoxide, computational methods have yielded a rate constant of 1.0 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which aligns well with experimental data nih.govacs.orgacs.org. In contrast, the reaction with 2-methyloxepin proceeds at a much slower rate of 1.3 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, highlighting the influence of structural variations on reactivity nih.govacs.orgacs.org.

Compound List

this compound

Toluene 1,2-epoxide

2-Methyloxepin

Benzene oxide

2,3-Epoxyoxepin

4,5-Benzoxepin

Epoxyoxepin

Data Table 1: Calculated Energetics and Kinetics for this compound Systems

| System/Process | Method (Functional/Basis Set) | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

| 2-methyloxepin vs. toluene 1,2-epoxide | B3LYP/6-311G(2df,2p) | -2.4 (2-methyloxepin more stable) | N/A | N/A | nih.govacs.orgacs.org |

| Toluene 1,2-epoxide + OH radical | B3LYP/6-31G(d,p) | N/A | N/A | ~1.0 x 10⁻¹⁰ | nih.govacs.orgacs.org |

| 2-methyloxepin + OH radical | B3LYP/6-31G(d,p) | N/A | N/A | ~1.3 x 10⁻¹⁴ | nih.govacs.orgacs.org |

| Epoxide → Oxepin (gas phase) | CCSD(T)/6-311+G(2d,2p) | -1.0 | 5.1 | N/A | rsc.org |

| Epoxide → Oxepin (water) | CCSD(T)/6-311+G(2d,2p) | +2.1 | 6.5 | N/A | rsc.org |

| Benzene oxide ⇌ Oxepin tautomerism | MP2/6-31G | +3.3 | N/A | N/A | researchgate.net |

| Transoid-2,3-epoxyoxepin C-O bond fission | MP2/6-31G | N/A | 16.5 | N/A | osti.govnih.gov |

| Ethylbenzene-OH adduct + O₂ (forming ethylbenzene (B125841) oxide/oxepin) | BHandHLYP/6-311++G(d,p) | N/A | 25.72 | N/A | mdpi.com |

Note: N/A indicates that the specific value was not reported or is not applicable for the given entry.

Rate Constant Predictions and Experimental Correlation

Computational studies play a vital role in predicting the rates of reactions involving oxepin epoxides and correlating these predictions with experimental data. While direct studies on "oxepin epoxides" as a distinct class are limited in the provided search results, research on related epoxide systems demonstrates the application of these methods. For instance, studies on the atmospheric oxidation of various epoxides by hydroxyl (OH) radicals have employed density functional theory (DFT) to calculate reaction rates and explore structure-activity relationships (SARs) acs.orgrsc.orgresearchgate.net. These theoretical calculations are often validated against experimental measurements obtained from techniques like the relative rate method acs.orgrsc.orgresearchgate.net. For example, a strong correlation (R²=0.9935) was observed between the rate coefficients of epoxides reacting with OH radicals and chlorine atoms, highlighting the predictive power of computational approaches when correlated with experimental findings acs.org. The development of SAR models for epoxides, incorporating factors like the "pseudo-ethylenic character" within the epoxy ring, aims to improve the accuracy of rate constant predictions for unstudied compounds rsc.org.

Relative Stability Assessments of Isomeric Forms

Computational methods are instrumental in assessing the relative thermodynamic stability of different isomeric forms of this compound systems. Studies on benzene oxide and its tautomeric oxepin form, for example, have utilized high-level computational methods such as CBS-QB3 and CCSD(T) to calculate relative energies mdpi.comnih.gov. These investigations reveal that while benzene oxide and oxepin can have comparable stabilities, factors like solvent polarity and specific substituents can influence the equilibrium position, often favoring the oxepin form in nonpolar environments mdpi.comnih.gov. Such detailed stability analyses are crucial for understanding reaction pathways and the fate of intermediates in complex chemical processes, including metabolic transformations mdpi.comnih.gov. Research on benzoxepins and related structures also involves computational assessment of the stability of various isomers and their potential interconversion pathways nih.govmdpi.com.

Computational Insights into Stereoselectivity

Computational chemistry provides powerful tools for understanding and predicting the stereochemical outcomes of reactions involving oxepin epoxides, particularly in epoxidation and ring-opening processes.

Prediction of Facial Selectivity in Epoxidation

The prediction of facial selectivity during the epoxidation of oxepines is a key area where computational methods, especially DFT, are applied. Studies on carbohydrate-derived oxepines have shown that DFT calculations (e.g., B3LYP/6-31+G**) can accurately predict the preferred face of epoxidation acs.orgnih.gov. These studies indicate that electronic effects, influenced by the stereochemistry of oxygen atoms on the oxepine ring, play a significant role in directing facial selectivity. Other contributing factors identified through computational analysis include conformational preferences of the oxepine in transition states, the asynchronicity of epoxide bond formation, and steric bulk around the reactive faces acs.orgnih.gov. These insights help in developing models that can predict facial selectivity in the epoxidation of cyclic enol ethers.

Stereochemical Outcomes of Ring-Opening Reactions

Computational studies are essential for elucidating the stereochemical outcomes of epoxide ring-opening reactions. Research on various epoxide systems, including those relevant to oxepin chemistry such as benzoyl-CoA epoxidase, utilizes DFT to analyze transition states and predict product stereochemistry rsc.orgresearchgate.netresearchgate.netd-nb.infoyoutube.com. These studies often reveal that ring-opening reactions can proceed via SN2-like mechanisms under basic conditions, leading to inversion of configuration at the attacked carbon, or via SN1-like mechanisms under acidic conditions, with regioselectivity influenced by carbocation stability researchgate.netd-nb.infolibretexts.orgmasterorganicchemistry.com. For instance, computational analysis of benzoyl-CoA epoxidase has predicted distinct pathways leading to specific epoxide stereoisomers with high diastereomeric excess, and it has been noted that subsequent epoxide-oxepin isomerization and racemization can occur in solution after product release from the enzyme rsc.orgresearchgate.net. Studies on other cyclic systems also highlight how conformational rigidity and specific interactions can dictate stereochemical control in ring-opening reactions nih.govnih.gov.

Modeling of Enzyme-Catalyzed Transformations

Enzymes, particularly cytochrome P450 (P450) isoforms, are known to catalyze the epoxidation of oxepines and related compounds, playing a significant role in metabolic pathways. Computational modeling, including DFT and QM/MM methods, is employed to understand these enzymatic transformations mdpi.comnih.govmdpi.comresearchgate.netnih.govunh.edu. For example, studies have investigated the epoxidation of 4,5-benzoxepin by P450 enzymes, suggesting that 2,3-epoxidation of oxepins is a major pathway in the metabolic ring-opening of benzene to muconaldehyde mdpi.comnih.govmdpi.com. Computational analyses help in understanding the reaction mechanisms, identifying key intermediates, and rationalizing the observed selectivity. These models can also explore alternative pathways, such as single-electron oxidations, and compare them with enzyme-catalyzed epoxidation mdpi.comresearchgate.netunh.edu. Furthermore, computational studies are used to predict enzyme-substrate interactions and the influence of active site residues on catalytic activity and selectivity nih.govnih.gov.

Role of Oxepin Epoxide in Complex Chemical and Biological Transformations

Intermediacy in Enzymatic Reaction Mechanisms

Oxepin (B1234782) epoxide is recognized as a transient intermediate in enzymatic processes, often formed through epoxidation reactions. Its subsequent transformations are critical for detoxifying certain compounds or for generating bioactive molecules.

Cytochrome P450 (CYP) enzymes are central to the metabolism of a vast array of xenobiotics and endogenous compounds. Research indicates that CYP enzymes can epoxidize oxepin structures, leading to the formation of reactive oxepin epoxide intermediates nih.gov. For instance, studies have shown that CYP isoforms, such as CYP2E1, CYP1A2, and CYP3A4, can catalyze the epoxidation of 4,5-benzoxepin to a 2,3-epoxyoxepin intermediate nih.gov. This intermediate is highly reactive and undergoes rapid ring-opening. The subsequent transformations of these epoxyoxepins are crucial in understanding the metabolic fate of aromatic compounds nih.gov. In the context of benzene (B151609) metabolism, the epoxidation of an oxepin intermediate to a 2,3-epoxyoxepin is hypothesized as a key pathway for the ring-opening metabolism of benzene, ultimately leading to muconaldehyde nih.govca.gov.

Table 1: Cytochrome P450 Isoforms and this compound Formation

| Cytochrome P450 Isoform | Substrate Example | This compound Intermediate Formed | Key Transformation Product | Reference |

| CYP2E1 | 4,5-benzoxepin | 2,3-epoxyoxepin | 1H-2-benzopyran-1-carboxaldehyde | nih.gov |

| CYP1A2 | 4,5-benzoxepin | 2,3-epoxyoxepin | 1H-2-benzopyran-1-carboxaldehyde | nih.gov |

| CYP3A4 | 4,5-benzoxepin | 2,3-epoxyoxepin | 1H-2-benzopyran-1-carboxaldehyde | nih.gov |

| Pooled Human Liver Microsomes (pHLM) | 4,5-benzoxepin | 2,3-epoxyoxepin | 1H-2-benzopyran-1-carboxaldehyde | nih.gov |

Beyond the P450 system, other enzymatic pathways can also involve oxepin epoxides. Epoxide hydrolases, for example, are known to catalyze the hydrolysis of epoxides, opening the ring to form dihydrodiols ca.gov. While specific examples directly detailing this compound's interaction with other enzyme classes are less prevalent in the initial search results, the general reactivity of epoxides suggests potential interactions with enzymes involved in detoxification or further metabolic processing. The document on benzene metabolism indicates that epoxide hydrolase activity can act on this compound to form dihydrodiols ca.gov.

Significance in Metabolic Pathway Postulations

This compound holds importance in the proposed metabolic pathways of certain compounds, particularly those involving the breakdown of aromatic structures. Its transient nature and reactivity make it a key species in elucidating complex metabolic routes.

The metabolism of aromatic hydrocarbons, such as benzene, often involves ring-opening mechanisms to facilitate excretion. This compound has been postulated as a critical intermediate in these processes nih.govnih.gov. Computational studies have investigated the activation and reaction energies for the ring-opening isomerization of various epoxyoxepins, including those derived from benzene, suggesting that the 2,3-epoxidation of oxepin is a significant route for benzene's ring-opening metabolism nih.govnih.gov. This pathway is proposed to lead to the formation of muconaldehyde nih.govca.gov.

The ring-opening of this compound leads to the formation of various products, depending on the specific enzymatic or chemical conditions. In the context of benzene metabolism, the ring-opening of this compound is understood to yield muconaldehyde, which can be further metabolized to muconic acid ca.govca.gov. Other potential products from the transformation of benzoxepin epoxides include o-xylylenes, which can isomerize to stable products like 1H-2-benzopyran-1-carboxaldehyde nih.gov.

Table 2: Ring-Opened Products Derived from this compound

| Intermediate | Ring-Opening Process | Primary Product(s) | Further Metabolites/Products |

| This compound | Enzymatic/Chemical | Muconaldehyde | Muconic acid |

| 2,3-epoxyoxepin | Isomerization | o-xylylene (B1219910) | 1H-2-benzopyran-1-carboxaldehyde |

| 4,5-benzoxepin-2,3-epoxide | Enzymatic (P450) | o-xylylene | 1H-2-benzopyran-1-carboxaldehyde |

Precursor and Intermediate in Natural Product Chemical Biology

While the primary focus of the provided search results centers on xenobiotic metabolism, the general reactivity of epoxides and oxepins suggests their potential involvement in natural product biosynthesis. However, the specific role of "this compound" as a direct precursor or intermediate in the synthesis of known natural products is not extensively detailed in the immediate search findings. The chemical literature does mention the synthesis and reactions of epoxyoxepins, such as 2,8-Dioxabicyclo[5.1.0]octa-3,5-diene ("2,3-epoxyoxepin"), in synthetic organic chemistry contexts, indicating their utility as reactive building blocks nih.govsciencemadness.org. Further research would be needed to identify specific natural product biosynthetic pathways where this compound or related structures serve as key intermediates.

Compound List:

this compound

Benzene

Muconaldehyde

Muconic acid

Hydroquinone

Catechol

1,2,4-trihydroxybenzene

2-hydroxy-1,4-benzoquinone (B196085)

4,5-benzoxepin

2,3-epoxyoxepin

o-xylylene

1H-2-benzopyran-1-carboxaldehyde

Benzoxepins

Epoxy Compounds

Nitrates

Oxepins

Protein Isoforms

Cerium(IV) ammonium (B1175870) nitrate (B79036)

Cerium

Cytochrome P-450 Enzyme System

Biosynthetic Derivations of Oxepin-Containing Natural Products

Oxepin-containing natural products are found in various organisms, particularly fungi and plants, and their biosynthesis often involves epoxide intermediates or pathways that lead to the formation of the oxepin ring system.

Fungal Metabolites: Certain fungi, such as Aspergillus ustus, are known to produce this compound, which is studied in the context of natural product synthesis evitachem.comsdu.edu.cn. The P450 enzyme OpaB, for instance, is implicated in the biosynthesis of oxepinamide F from Aspergillus ustus, mediating an oxidative benzene-ring expansion that proceeds via an epoxide intermediate sdu.edu.cn. Similarly, janoxepin, an oxepine-pyrimidinone-ketopiperazine natural product isolated from Aspergillus janus, highlights the prevalence of oxepine scaffolds in fungal secondary metabolites researchgate.netnih.govwhiterose.ac.uk.

Epoxides as Biosynthetic Precursors: In the biosynthesis of some oxepin-containing natural products, epoxides serve as crucial precursors. For example, in the synthesis of senoxepin, an epoxide (epoxide 8) is synthesized as an intermediate, which then undergoes rearrangement to form the oxepin ring nih.govthieme-connect.com. Benzene oxide, a tautomer of oxepin and often referred to as benzene epoxide, is a key metabolite in the biological processing of benzene. Its formation via epoxidation is a primary step in benzene metabolism, linking epoxides directly to the biological pathways involving oxepins researchgate.netnih.gov. Cytochrome P450 enzymes are frequently involved in these epoxidation reactions, facilitating the transformation of aromatic systems into reactive epoxide intermediates, which can then lead to oxepins or further metabolites nih.govnih.govresearchgate.netresearchgate.net.

Table 1: Oxepin-Containing Natural Products and Biosynthetic Links to Epoxides

| Natural Product | Source Organism/Type | Proposed Biosynthetic Role of Epoxides/Oxepin Epoxides | Citation(s) |

| Senoxepin | Senecio platyphylloides | Epoxide 8 synthesized as precursor; oxepin formed via rearrangement nih.govthieme-connect.com | nih.govthieme-connect.com |

| Janoxepin | Aspergillus janus | Oxepine ring formation in synthesis; fungal origin researchgate.netnih.govwhiterose.ac.uk | researchgate.netnih.govwhiterose.ac.uk |

| Oxepinamide F | Aspergillus ustus | Mediated by P450 OpaB via epoxide intermediate sdu.edu.cn | sdu.edu.cn |

| Benzene Oxide | Metabolite of Benzene | Epoxidation of benzene to benzene oxide (tautomeric with oxepin) is a key metabolic step researchgate.netnih.gov | researchgate.netnih.gov |

Use as a Building Block in Complex Molecule Synthesis

The reactive epoxide functionality and the unique seven-membered oxepin ring system make this compound derivatives valuable building blocks in organic synthesis, enabling the construction of intricate molecular architectures.

Versatile Synthetic Intermediates: Benzene oxide, recognized as a form of this compound, is considered a versatile intermediate in organic synthesis due to the inherent reactivity of its epoxide group researchgate.net. This reactivity allows it to participate in various transformations, facilitating the introduction of complexity into molecules.

Complex Scaffolds: The compound "5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl-" (CAS 57345-19-4) is specifically noted for its utility as a building block in chemical research and organic synthesis, contributing to the creation of more complex molecular structures . The synthesis of such fused oxepin-epoxide systems often involves multi-step processes, highlighting their value in advanced synthetic strategies.

Access to Oxepin Ring Systems: The synthesis of oxepins and related dihydrooxepins, which are challenging structural motifs, frequently employs epoxides. For instance, the Cope rearrangement of divinyl epoxides can lead to oxepins acs.org, and oxepins themselves have been used in the synthesis of other molecules, such as barrelene wikipedia.org. These methods underscore the importance of epoxide chemistry in accessing the oxepin framework.

Q & A

Q. What are the primary synthetic routes for generating oxepin epoxide, and how do experimental conditions influence yield?

this compound is commonly synthesized via nitroso epoxide ring expansion (e.g., using TrocNHOH, NaIO₄, and TBAI in CH₂Cl₂/H₂O) . For advanced systems, transition metal-catalyzed cyclization or enzymatic methods (e.g., peroxygenase-catalyzed hydroxylation) are employed . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example, trifluoroacetone and oxone in MeCN/H₂O at 0°C yield 40% this compound .

Q. How can researchers detect and characterize oxepin-epoxide intermediates in enzymatic reactions?

NMR spectroscopy is critical for distinguishing oxepin from epoxide tautomers. For instance, at –130°C, oxepin exhibits distinct ¹H NMR peaks at 5.1 and 6.3 ppm, while epoxide signals appear at 4.0 and 6.3 ppm . Isotopic labeling (e.g., ¹⁸O) or derivatization (e.g., DTC) can confirm intermediate identity . Enzymatic assays coupled with LC-MS are also used to track transient intermediates .

Q. What role does this compound play in aromatic metabolic pathways?

In bacterial phenylacetate degradation, CoA thioesters undergo epoxidation followed by isomerization to oxepin, enabling hydrolytic ring cleavage . This pathway is distinct from classical aromatic metabolism, as it avoids dihydrodiol intermediates. Researchers should monitor CoA thioester stability and employ anaerobic conditions to trap reactive intermediates .

Advanced Research Questions

Q. How do solvent polarity and substituents influence the epoxide-oxepin equilibrium?

Polar solvents stabilize the epoxide form, while non-polar solvents favor oxepin tautomerization. For example, benzene oxide converts to oxepin in non-polar media, but remains epoxide-dominant in polar solvents . Substituent effects are pronounced: methyl groups shift equilibrium toward oxepin (ΔG ≈ –2.1 kcal/mol in water), whereas hydrogen substituents favor epoxide . Computational studies (B3LYP/CCSD(T)) validate these trends .

Q. What experimental and computational strategies resolve contradictions in detecting this compound during oxidation reactions?

Contradictions arise from oxepin’s instability under certain conditions. For example, CYP102A1 variants oxidize 2-ethyltoluene to dearomatized products without detectable oxepin, likely due to steric hindrance or rapid ring-opening . To address this, use low-temperature trapping (e.g., –78°C quenching) or in situ FTIR. DFT calculations (e.g., Gibbs free energy barriers >10 kcal/mol) can predict whether oxepin persists in active sites .

Q. How can reaction surface methodology (RSM) optimize this compound production in multi-step syntheses?

RSM with Box-Behnken designs evaluates interactions between variables like temperature, residence time, and catalyst loading. For dimethyldioxirane (DMDO)-mediated epoxidation, a continuous flow system minimizes DMDO decomposition, achieving >20% epoxide incorporation in polymers . Response variables (e.g., yield, selectivity) are modeled statistically to identify optimal conditions.

Q. What mechanistic insights explain the absence of this compound in C60 ozonolysis?

Theoretical studies show that oxepin formation during C60 ozonolysis is disfavored (ΔG ≈ +30 kcal/mol vs. dioxetane pathways). The dioxetane pathway has a negligible barrier (0.3 kcal/mol), making it dominant under thermal conditions . Researchers should prioritize computational modeling (e.g., transition state analysis) to predict competing pathways.

Methodological Guidelines

- Synthesis : Prioritize ring-expansion or enzymatic routes for stereochemical control .

- Characterization : Combine low-temperature NMR, isotopic labeling, and tandem MS .

- Equilibrium Studies : Use solvent polarity gradients and substituent-modified analogs .

- Data Contradictions : Cross-validate with computational models (e.g., B3LYP-D3/6-311+G(2d,2p)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.